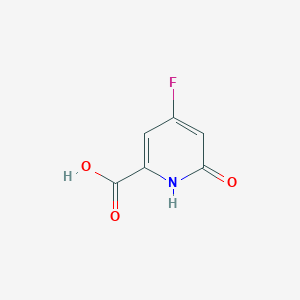
4-Fluoro-6-hydroxypicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-6-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the sixth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 4-Fluoro-6-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 4-fluoro-6-oxopicolinic acid or 4-fluoro-6-carboxypicolinic acid.
Reduction: Formation of this compound derivatives with altered functional groups.
Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-6-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-Fluoro-6-hydroxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways. The hydroxyl group also plays a crucial role in its binding affinity and overall activity.
相似化合物的比较
6-Hydroxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluoropicolinic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
Picolinic acid: The parent compound with neither fluorine nor hydroxyl substitutions.
Uniqueness: 4-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H4FNO3 |
|---|---|
分子量 |
157.10 g/mol |
IUPAC 名称 |
4-fluoro-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11) |
InChI 键 |
MVALFQBRRITTPM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(NC1=O)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
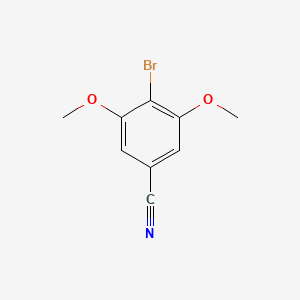
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
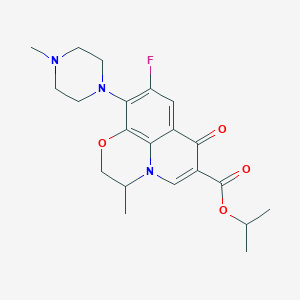
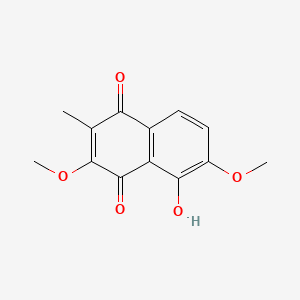
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
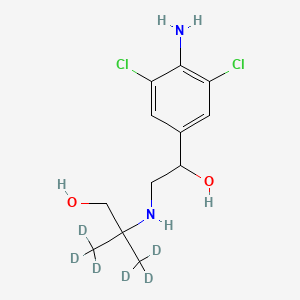
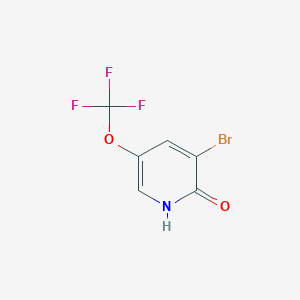
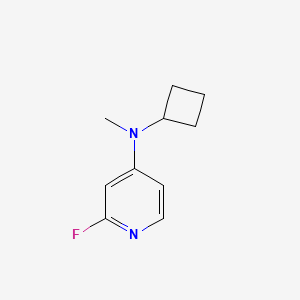
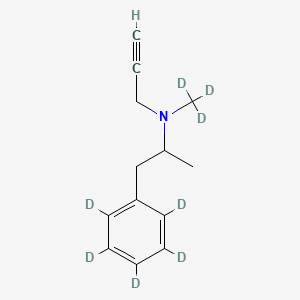
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
